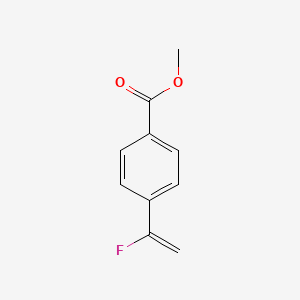
Methyl 4-(1-fluorovinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-fluorovinyl)benzoate is an organic compound characterized by the presence of a fluorovinyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-fluorovinyl)benzoate typically involves the reaction of 4-(1-fluorovinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid reacts with the hydroxyl group of methanol to form the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or other strong acids are used to facilitate the esterification reaction under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-fluorovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The fluorovinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorovinyl group to a fluoromethyl group.
Substitution: The fluorine atom in the fluorovinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(1-fluorovinyl)benzaldehyde or 4-(1-fluorovinyl)benzoic acid.
Reduction: Formation of Methyl 4-(fluoromethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-fluorovinyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies due to the presence of the fluorine atom.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Methyl 4-(1-fluorovinyl)benzoate exerts its effects depends on its interaction with specific molecular targets. The fluorovinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: Lacks the vinyl group, making it less reactive in certain chemical transformations.
Methyl 4-(2-fluorovinyl)benzoate: Similar structure but with the fluorovinyl group in a different position, affecting its reactivity and applications.
Methyl 4-(1-chlorovinyl)benzoate: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
Uniqueness: Methyl 4-(1-fluorovinyl)benzoate is unique due to the presence of the fluorovinyl group, which imparts distinct chemical properties such as increased reactivity and potential for diverse chemical transformations. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Biological Activity
Methyl 4-(1-fluorovinyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, insecticidal, and other pharmacological properties.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a fluorovinyl group attached to a benzoate moiety. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.
- Chemical Formula : C9H9F O2
- Molecular Weight : 168.17 g/mol
- CAS Number : 67878-43-5
Insecticidal Activity
Methyl benzoate derivatives have been studied for their insecticidal properties. For instance, methyl benzoate has demonstrated larvicidal activity against mosquito larvae, suggesting that similar compounds may possess comparable effects . The larvicidal efficacy was dose-dependent, with significant mortality rates observed at higher concentrations.
Table 2: Larvicidal Activity of Methyl Benzoate
| Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aedes albopictus | 200 | 100 |
| Culex pipiens | 200 | 56 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. The introduction of a fluorine atom is known to enhance lipophilicity and potentially increase membrane permeability, which can lead to improved biological activity .
Key Findings from SAR Studies
- Fluorine Substitution : Enhances antibacterial potency by modifying electronic properties.
- Aromatic Systems : The nature of substituents on the aromatic ring significantly impacts the compound's interaction with biological targets.
- Hydrophobic Interactions : Increased hydrophobicity correlates with enhanced insecticidal activity.
Case Studies and Research Findings
Recent studies have highlighted various applications of related compounds:
Properties
CAS No. |
201606-59-9 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
methyl 4-(1-fluoroethenyl)benzoate |
InChI |
InChI=1S/C10H9FO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
InChI Key |
UJWUVMNUAWAQJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















